2-[(3-Bromo-9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid
CAS No.: 6341-17-9
Cat. No.: VC17628477
Molecular Formula: C21H18BrNO4
Molecular Weight: 428.3 g/mol
* For research use only. Not for human or veterinary use.
![2-[(3-Bromo-9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid - 6341-17-9](/images/structure/VC17628477.png)
Specification
CAS No. | 6341-17-9 |
---|---|
Molecular Formula | C21H18BrNO4 |
Molecular Weight | 428.3 g/mol |
IUPAC Name | 2-[(3-bromo-9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid |
Standard InChI | InChI=1S/C21H18BrNO4/c22-17-9-15-11-5-1-2-6-12(11)19(24)16(15)10-18(17)23-20(25)13-7-3-4-8-14(13)21(26)27/h1-2,5-6,9-10,13-14H,3-4,7-8H2,(H,23,25)(H,26,27) |
Standard InChI Key | QMRZYBNXILSULB-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(C(C1)C(=O)NC2=C(C=C3C4=CC=CC=C4C(=O)C3=C2)Br)C(=O)O |
Introduction
2-[(3-Bromo-9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid is a complex organic compound that has garnered attention due to its unique structural features and potential applications in medicinal chemistry. This compound integrates a cyclohexane ring, a brominated fluorenone moiety, and a carboxylic acid functional group, contributing to its biological activity and pharmacokinetic properties.
Chemical Identifiers
-
InChI: InChI=1S/C21H18BrNO4/c22-17-9-15-11-5-1-2-6-12(11)19(24)16(15)10-18(17)23-20(25)13-7-3-4-8-14(13)21(26)27/h1-2,5-6,9-10,13-14H,3-4,7-8H2,(H,23,25)(H,26,27) .
Synthesis and Reactions
The synthesis of 2-[(3-Bromo-9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid typically involves multi-step organic reactions. These steps require precise control of reaction conditions to achieve high yields and purity of the final product. The synthesis often starts with the preparation of the fluorenone moiety, followed by the introduction of the bromine and carbamoyl groups, and finally the incorporation of the cyclohexane ring and carboxylic acid functionality.
Potential Applications
This compound is of interest in medicinal chemistry due to its complex structure, which may confer potential biological activities such as anticancer properties. Further research is necessary to fully elucidate its pharmacodynamics and potential applications in drug development.
Comparison with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-[(3-Bromo-9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid | Cyclohexane + Fluorenone + Carboxylic Acid | Complex structure with potential anticancer activity |
2-(4-Bromophenyl)cyclohexane-1-carboxylic acid | Cyclohexane + Bromophenyl | Lacks fluorenone moiety |
9-Fluorenone | Fluorenone only | Known for various biological activities |
3-Bromo-N-(9-fluorenyl)propanamide | Fluorenone + Amide | Related to amide formation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume